molecular formula C15H19NO4 B1630762 m-(2,3-Epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline CAS No. 71604-74-5

m-(2,3-Epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline

Cat. No.: B1630762
CAS No.: 71604-74-5
M. Wt: 277.31 g/mol
InChI Key: VAGOJLCWTUPBKD-UHFFFAOYSA-N
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Description

m-(2,3-Epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline: is an organic compound characterized by the presence of multiple epoxy groups attached to an aniline core. This compound is notable for its reactivity and versatility in various chemical processes, making it valuable in industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-(2,3-Epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline typically involves the reaction of aniline with epichlorohydrin under basic conditions. The process can be summarized as follows:

    Initial Reaction: Aniline reacts with epichlorohydrin in the presence of a base such as sodium hydroxide. This step forms an intermediate compound.

    Epoxidation: The intermediate undergoes further reaction with additional epichlorohydrin to introduce the epoxy groups, resulting in the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products. Key parameters include temperature control, reaction time, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The epoxy groups in m-(2,3-Epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the epoxy groups, converting them into diols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the epoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxy groups under mild conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Diols with hydroxyl groups replacing the epoxy rings.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, m-(2,3-Epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline is used as a cross-linking agent in polymer synthesis. Its multiple epoxy groups facilitate the formation of three-dimensional polymer networks, enhancing the mechanical properties and thermal stability of the resulting materials.

Biology and Medicine

In biological and medical research, this compound is explored for its potential in drug delivery systems. The reactivity of the epoxy groups allows for the attachment of various bioactive molecules, enabling targeted delivery and controlled release.

Industry

Industrially, this compound is employed in the production of high-performance coatings, adhesives, and sealants. Its ability to form strong bonds and resist chemical degradation makes it ideal for demanding applications.

Mechanism of Action

The mechanism of action of m-(2,3-Epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline involves the reactivity of its epoxy groups. These groups can form covalent bonds with various substrates, leading to cross-linking or modification of the target molecules. The molecular targets include nucleophilic sites on proteins, nucleic acids, and other biomolecules, facilitating diverse applications in material science and biochemistry.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A diglycidyl ether: Another epoxy compound used in polymer synthesis and coatings.

    Epoxy resins: A broad class of compounds with similar reactivity and applications.

Uniqueness

m-(2,3-Epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline is unique due to its specific structure, which provides multiple reactive sites for cross-linking and modification. This makes it particularly valuable in applications requiring high-performance materials with enhanced durability and stability.

By understanding the properties and applications of this compound, researchers and industry professionals can leverage its unique characteristics to develop innovative solutions in various fields.

Properties

IUPAC Name

3-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-2-11(4-12(3-1)17-9-15-10-20-15)16(5-13-7-18-13)6-14-8-19-14/h1-4,13-15H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGOJLCWTUPBKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CN(CC2CO2)C3=CC(=CC=C3)OCC4CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

76025-19-9
Record name 2-Oxiranemethanamine, N-[3-(2-oxiranylmethoxy)phenyl]-N-(2-oxiranylmethyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76025-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30887947
Record name 2-Oxiranemethanamine, N-[3-(2-oxiranylmethoxy)phenyl]-N-(2-oxiranylmethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Oxiranemethanamine, N-[3-(2-oxiranylmethoxy)phenyl]-N-(2-oxiranylmethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

71604-74-5
Record name N-[3-(2-Oxiranylmethoxy)phenyl]-N-(2-oxiranylmethyl)-2-oxiranemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71604-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxiranemethanamine, N-(3-(2-oxiranylmethoxy)phenyl)-N-(2-oxiranylmethyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Oxiranemethanamine, N-[3-(2-oxiranylmethoxy)phenyl]-N-(2-oxiranylmethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Oxiranemethanamine, N-[3-(2-oxiranylmethoxy)phenyl]-N-(2-oxiranylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30887947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-(2,3-epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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